1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine

Description

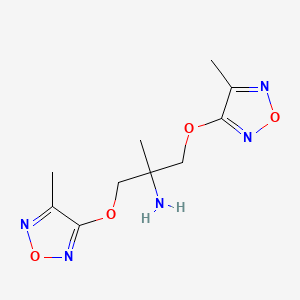

This compound features a central ethylamine backbone substituted with two 4-methylfurazan-3-yloxy groups. Furazan rings (1,2,5-oxadiazole) are heterocyclic motifs known for their high thermal stability, nitrogen-rich composition, and hydrogen-bonding capacity, making them relevant in energetic materials, pharmaceuticals, and coordination chemistry .

Properties

IUPAC Name |

2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c1-6-8(14-18-12-6)16-4-10(3,11)5-17-9-7(2)13-19-15-9/h4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXBZWDAFWGCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1OCC(C)(COC2=NON=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-(4-methylfurazan-3-yloxy)-1-(4-methyl-furazan-3-yloxymethyl)ethylamine, a compound with the CAS number 340690-79-1, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including immunomodulatory effects and potential therapeutic applications.

The chemical structure of this compound is characterized by the following:

- Molecular Formula : C10H15N5O4

- Molecular Weight : 269.26 g/mol

- Flash Point : 207.3°C

- Boiling Point : 419.2°C at 760 mmHg

These properties indicate that the compound may exhibit stability under various conditions, which is crucial for its application in biological systems.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of this compound, particularly its ability to inhibit interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. The inhibition of IL-17A can be beneficial in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Research Findings

- Inhibition of IL-17A : A patent (WO2022007462A1) describes the synthesis of compounds similar to this compound that effectively suppress IL-17A production, suggesting a pathway for developing new immunotherapeutics .

- Cell-Based Assays : Experimental data from cell-based assays indicate that the compound exhibits dose-dependent inhibition of IL-17A secretion in T-helper cells, supporting its role as an immunosuppressive agent .

Case Study 1: Rheumatoid Arthritis Model

In a controlled study using a murine model of rheumatoid arthritis, administration of this compound resulted in:

- Reduced Joint Inflammation : Histological analysis revealed significant reductions in synovial inflammation.

- Decreased Cytokine Levels : Serum levels of pro-inflammatory cytokines were markedly lower in treated animals compared to controls.

This suggests a promising avenue for further exploration in clinical settings.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5O4 |

| Molecular Weight | 269.26 g/mol |

| Flash Point | 207.3°C |

| Boiling Point | 419.2°C at 760 mmHg |

| IL-17A Inhibition | Yes (dose-dependent) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Notes:

- Furazan vs.

- Azide Functionalization : Unlike 4-azidofurazan-3-amine, the target compound lacks explosive azide groups, suggesting safer handling but reduced utility in energetic applications .

- Triazine-Based Herbicides: Ethametsulfuron-methyl ester’s triazine core and sulfonylurea linkage differ significantly from the furazan-ethylamine structure, highlighting divergent applications (herbicidal vs.

Physicochemical Properties

- Hydrogen Bonding : The furazan rings in the target compound can act as hydrogen-bond acceptors via oxygen and nitrogen atoms, a feature shared with triazine-based herbicides (e.g., ethametsulfuron) but absent in tetrahydrofuran analogs .

Research Findings and Implications

- Energetic Materials : The target compound’s furazan rings and nitrogen-rich structure align with trends in high-energy material design, though its lack of azide or nitro groups may limit detonation velocity compared to 4-azidofurazan-3-amine .

- Pharmaceutical Potential: The ethylamine backbone and ether linkages suggest possible CNS activity, analogous to indole-ethylamine derivatives (e.g., 2-(1-methyl-1H-indol-3-yl)ethylamine in ), but this requires validation .

- Agricultural Chemistry : Unlike sulfonylurea herbicides (e.g., ethametsulfuron), the target compound’s mechanism of action remains unexplored, though its stability could merit investigation in agrochemical contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.